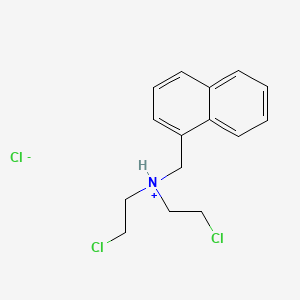
2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chloro and methoxy substituent on the phenyl ring, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde typically involves the formation of the indole core followed by functionalization of the phenyl ring. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carboxylic acid
Reduction: 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde depends on its specific biological target. In general, indole derivatives can interact with various enzymes, receptors, and proteins in the body. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carboxylic acid
- 2-(5-chloro-2-methoxyphenyl)-1H-indole-3-methanol
- 5-chloro-2-methoxyphenyl isocyanate
Uniqueness
2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold for drug development and other scientific research applications.
Eigenschaften
CAS-Nummer |
590391-02-9 |
|---|---|
Molekularformel |
C16H12ClNO2 |
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
2-(5-chloro-2-methoxyphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H12ClNO2/c1-20-15-7-6-10(17)8-12(15)16-13(9-19)11-4-2-3-5-14(11)18-16/h2-9,18H,1H3 |
InChI-Schlüssel |
LQOOMCPLHHXCNY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C3=CC=CC=C3N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


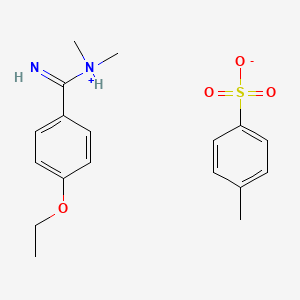
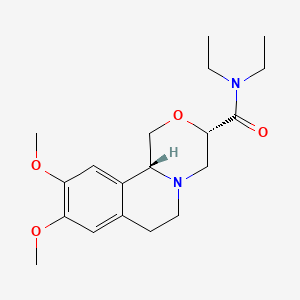
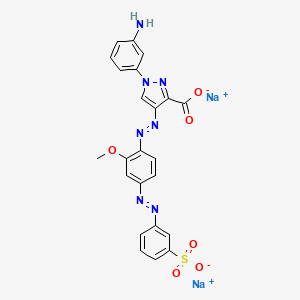
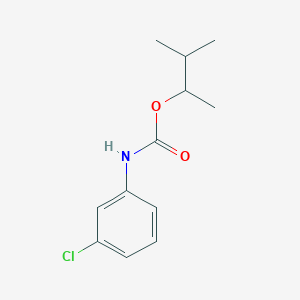
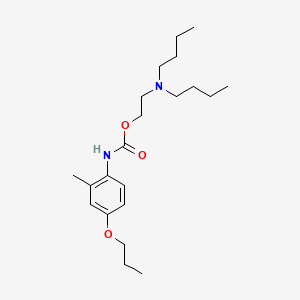
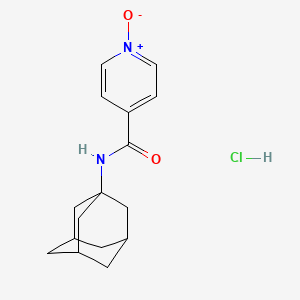


![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)
![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)

![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)
